molecular formula C7H9N3O5 B12692925 Phenol, 2-methyl-, dinitro deriv., ammonium salt CAS No. 29595-25-3

Phenol, 2-methyl-, dinitro deriv., ammonium salt

Cat. No.: B12692925
CAS No.: 29595-25-3
M. Wt: 215.16 g/mol
InChI Key: SKOHULULTFGDDK-UHFFFAOYSA-N
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Description

Phenol, 2-methyl-, dinitro deriv., ammonium salt is a chemical compound with the molecular formula C7H6N2O5.H3N. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a phenol group substituted with a methyl group and two nitro groups, along with an ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methyl-, dinitro deriv., ammonium salt typically involves the nitration of 2-methylphenol (o-cresol) followed by the formation of the ammonium salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

  • Nitration of 2-methylphenol

      Reagents: Concentrated nitric acid (HNO3), concentrated sulfuric acid (H2SO4)

      Conditions: Temperature control (0-5°C), slow addition of nitric acid to the reaction mixture

      Product: 2-methyl-3,4-dinitrophenol

  • Formation of Ammonium Salt

      Reagents: Ammonium hydroxide (NH4OH)

      Conditions: Neutralization of the dinitrophenol with ammonium hydroxide

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methyl-, dinitro deriv., ammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The phenolic group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

      Conditions: Acidic or basic medium, controlled temperature

  • Reduction

      Reagents: Hydrogen gas (H2) with a catalyst (e.g., palladium on carbon), sodium borohydride (NaBH4)

      Conditions: Ambient temperature and pressure for catalytic hydrogenation, mild heating for chemical reduction

  • Substitution

      Reagents: Halogens (e.g., chlorine, bromine), nitrating agents

      Conditions: Controlled temperature, presence of a catalyst or promoter

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Halogenated phenols, nitrophenols

Scientific Research Applications

Phenol, 2-methyl-, dinitro deriv., ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of dyes and pigments.

    Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of explosives, pesticides, and herbicides due to its reactive nitro groups.

Mechanism of Action

The mechanism of action of Phenol, 2-methyl-, dinitro deriv., ammonium salt involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound’s phenolic group can also interact with proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Phenol, 2-methyl-, dinitro deriv., ammonium salt can be compared with other similar compounds, such as:

    2,4-Dinitrophenol: Known for its use as a pesticide and herbicide, as well as its role in biochemical research.

    2,4-Dinitro-o-cresol: Used in agriculture as a herbicide and in the synthesis of dyes.

    2,6-Dinitrophenol: Employed in the production of explosives and as a chemical intermediate.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of an ammonium salt. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

29595-25-3

Molecular Formula

C7H9N3O5

Molecular Weight

215.16 g/mol

IUPAC Name

azanium;2-methyl-3,4-dinitrophenolate

InChI

InChI=1S/C7H6N2O5.H3N/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14;/h2-3,10H,1H3;1H3

InChI Key

SKOHULULTFGDDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[NH4+]

Origin of Product

United States

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